(R)-2-乙酰氨基-3-(苄氨基)-3-氧丙基乙酸酯

描述

O-Acetyl Lacosamide is a chemical compound commonly used in the pharmaceutical industry as an antiepileptic drug . It is a derivative of Lacosamide, a medication used to treat partial-onset seizures in adults . The compound is usually administered orally, either as a tablet or a solution, and is absorbed quickly into the bloodstream .

Molecular Structure Analysis

O-Acetyl Lacosamide has a molecular weight of 278.304 and a molecular formula of C14H18N2O4 . Its structure includes an acetamide derivative .Physical and Chemical Properties Analysis

O-Acetyl Lacosamide has a density of 1.2±0.1 g/cm3 . Its boiling point is 572.8±50.0 °C at 760 mmHg . The compound has a flash point of 300.2±30.1 °C . The solubility of O-Acetyl Lacosamide in water is relatively low, but it is soluble in organic solvents like ethanol, methanol, and DMSO .科学研究应用

医药应用

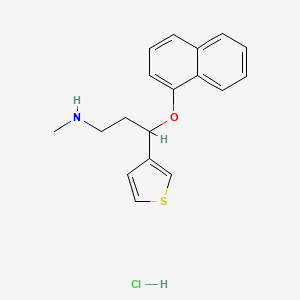

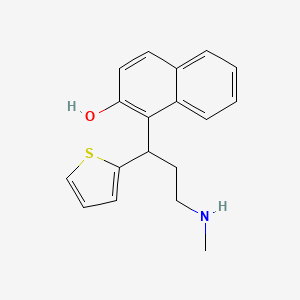

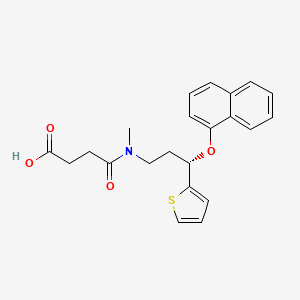

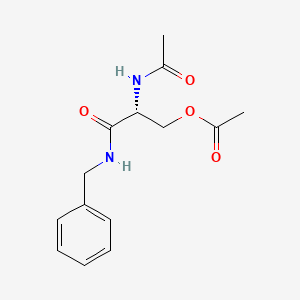

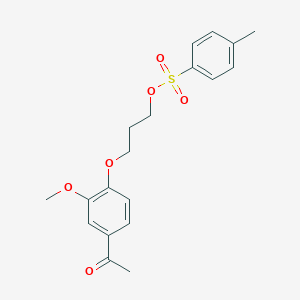

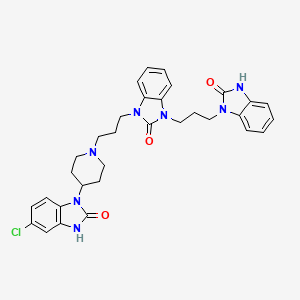

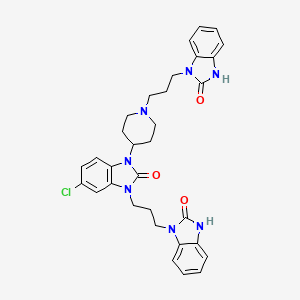

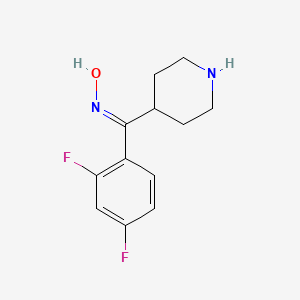

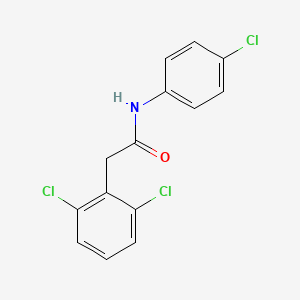

“(R)-2-乙酰氨基-3-(苄氨基)-3-氧丙基乙酸酯”是乙酰胺的衍生物,属于一类称为N-取代α-氨基酸的有机化合物 {svg_1}. 它有潜力用于医药 {svg_2}. 例如,它在制药行业被称为“O-乙酰拉考酰胺” {svg_3}.

抗惊厥应用

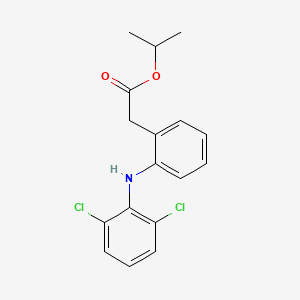

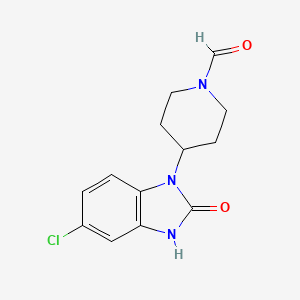

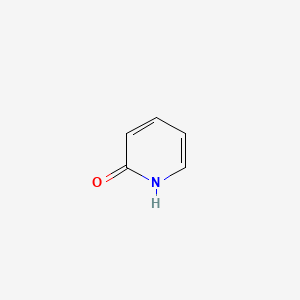

作为“O-乙酰拉考酰胺”,它是一种抗惊厥药,已被FDA批准用于治疗部分性发作性癫痫 {svg_4}. 拉考酰胺在人类中发挥抗癫痫作用的精确机制仍有待完全阐明 {svg_5}.

神经学研究

这种化合物用于神经学研究,特别是在电压门控钠通道的研究中 {svg_6}. 体外电生理学研究表明,拉考酰胺选择性地增强了这些通道的慢失活,导致过度兴奋的神经元膜稳定和重复神经元放电的抑制 {svg_7}.

有机化合物的结构单元

“(R)-2-乙酰氨基-3-(苄氨基)-3-氧丙基乙酸酯”可以作为构建其他复杂有机化合物的结构单元 {svg_8}. 这使其在各种研究和开发领域中具有价值。

基因研究

该化合物可用于基因敲除研究。 Midiprep试剂盒用于生成敲除构建体,这对于靶向基因破坏实验至关重要 {svg_9}.

分子克隆

Midiprep试剂盒对于扩增用于随后克隆到较大载体的DNA片段非常有价值。 这对于构建重组DNA分子和生成用于各种下游应用的DNA片段库特别有用 {svg_10}.

作用机制

Target of Action

It is thought to act by modifying immune processes that are believed to be responsible for the pathogenesis of certain conditions .

Mode of Action

It is thought to act by modifying immune processes . The exact mechanism of action remains to be clarified .

Biochemical Pathways

It is known that all acetate, regardless of the source, must be converted to acetyl coenzyme a (acetyl-coa), which is carried out by enzymes known as acyl-coa short-chain synthetases .

Pharmacokinetics

It is known that acetate is a major end product of bacterial fermentation of fiber in the gut and is rapidly absorbed by intestinal mucosa .

Result of Action

It is known that acetate acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, acetate acts as a key regulatory agent through which cells respond to changing physiological conditions, nutrient and oxygen deprivation, and other signals and stressors .

安全和危害

未来方向

生化分析

Biochemical Properties

®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate plays a crucial role in biochemical reactions. It is a non-competitive inhibitor of the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . This inhibition leads to decreased production of ATP and increased production of reactive oxygen species (ROS) in cells .

Cellular Effects

The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate on various types of cells and cellular processes are profound. The decreased production of ATP affects the energy metabolism of the cell, potentially leading to cell death. The increased production of ROS can lead to oxidative stress, which can damage cell structures and affect cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate involves its interaction with the mitochondrial respiratory chain enzyme complex, cytochrome c oxidase . By inhibiting this enzyme, it disrupts the electron transport chain, leading to decreased ATP production and increased ROS production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can change over time. Long-term exposure to this compound can lead to chronic oxidative stress, which can have detrimental effects on cellular function .

Dosage Effects in Animal Models

The effects of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate can vary with different dosages in animal models. High doses can lead to significant oxidative stress and potential cell death, while lower doses may have less pronounced effects .

Metabolic Pathways

®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is involved in the metabolic pathway of the mitochondrial respiratory chain. It interacts with the enzyme cytochrome c oxidase, disrupting the normal flow of electrons and affecting the production of ATP and ROS .

Subcellular Localization

The subcellular localization of ®-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is likely within the mitochondria, given its interaction with the mitochondrial enzyme cytochrome c oxidase

属性

IUPAC Name |

[(2R)-2-acetamido-3-(benzylamino)-3-oxopropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-10(17)16-13(9-20-11(2)18)14(19)15-8-12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3,(H,15,19)(H,16,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGUKRMTHAVMFN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC(=O)C)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC(=O)C)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318777-54-6 | |

| Record name | (2R)-2-(Acetylamino)-3-(acetyloxy)-N-(phenylmethyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1318777546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-(ACETYLAMINO)-3-(ACETYLOXY)-N-(PHENYLMETHYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87H9H8J9TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of identifying and characterizing (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate in the context of Lacosamide drug development?

A1: The research paper focuses on identifying and characterizing impurities generated during Lacosamide synthesis []. Understanding the presence and formation of impurities like (R)-2-Acetamido-3-(benzylamino)-3-oxopropyl acetate is crucial for several reasons.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)